Methyl 4-(4-fluoro-3-methoxyphenyl)benzoate
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Overview
Description
Methyl 4-(4-fluoro-3-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H13FO3. It is a derivative of benzoic acid and is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-fluoro-3-methoxyphenyl)benzoate can be synthesized through a multi-step process involving the esterification of 4-(4-fluoro-3-methoxyphenyl)benzoic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluoro-3-methoxyphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(4-fluoro-3-methoxyphenyl)benzoic acid.
Reduction: 4-(4-fluoro-3-methoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-fluoro-3-methoxyphenyl)benzoate is used in scientific research for various purposes:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluoro-3-methoxyphenyl)benzoate involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the methoxy group.
Methyl 4-methoxybenzoate: Similar structure but lacks the fluorine atom.
Methyl 4-(4-chloro-3-methoxyphenyl)benzoate: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
Methyl 4-(4-fluoro-3-methoxyphenyl)benzoate is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination can enhance its reactivity and binding properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-(4-fluoro-3-methoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-9-12(7-8-13(14)16)10-3-5-11(6-4-10)15(17)19-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOUEUGLLCUPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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